2-[[[2-[(Dimethylamino)methyl]thiazol-4-yl]methyl]sulphanyl]ethanamine Dioxalate
Description
Properties
Molecular Formula |
C13H21N3O8S2 |
|---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
2-[[2-[(dimethylamino)methyl]-1,3-thiazol-4-yl]methylsulfanyl]ethanamine;oxalic acid |
InChI |
InChI=1S/C9H17N3S2.2C2H2O4/c1-12(2)5-9-11-8(7-14-9)6-13-4-3-10;2*3-1(4)2(5)6/h7H,3-6,10H2,1-2H3;2*(H,3,4)(H,5,6) |
InChI Key |
IMRSTPQILCFNPM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=NC(=CS1)CSCCN.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Strategy
The synthesis generally proceeds via the following key stages:
- Formation of the substituted thiazole intermediate bearing the dimethylaminomethyl substituent at the 2-position.
- Conversion of the thiazolylmethanol intermediate to a halomethyl derivative (e.g., chloromethyl) to enable nucleophilic substitution.
- Nucleophilic substitution with a mercaptoalkylamine , specifically 2-aminoethanethiol (cysteamine), to form the thioether linkage.
- Isolation and purification of the free base followed by salt formation with oxalic acid to yield the dioxalate salt.
Stepwise Synthesis (Based on US Patent US4375547A and EP Patent EP0091220)
| Step | Reaction Description | Reagents & Conditions | Key Notes |
|---|---|---|---|
| 1 | Reduction of ethyl 2-(dimethylaminomethyl)-4-thiazolecarboxylate to 2-(dimethylaminomethyl)-4-thiazolemethanol | Lithium triethylborohydride in anhydrous tetrahydrofuran (THF), 0°C to 5°C, inert atmosphere (N2) | Yields hydroxymethyl intermediate (IV) |
| 2 | Halogenation of hydroxymethyl group to chloromethyl derivative | Thionyl chloride (SOCl2) | Facilitates nucleophilic substitution |
| 3 | Nucleophilic substitution of chloromethylthiazole with sodium salt of 2-aminoethanethiol | Sodium salt of cysteamine, aqueous or alcoholic medium, elevated temperature (~100°C), ~11 hours | Forms 2-([2-(dimethylaminomethyl)-4-thiazolyl]methylthio)ethylamine |
| 4 | Isolation of free base | Alkalinization with potassium carbonate, evaporation, solvent extraction with ethanol and isopropanol | Purification to remove salts and impurities |
| 5 | Salt formation with oxalic acid to yield dioxalate salt | Addition of oxalic acid in aqueous medium, crystallization | Stabilizes compound for storage and handling |
Reaction Conditions and Purification
- Temperature Control: Critical during reduction and halogenation steps to avoid decomposition. Typically maintained between 0°C and ambient temperature for sensitive steps.
- Solvent Use: Anhydrous THF for reduction; ethanol and isopropanol for purification and crystallization.
- Purification Techniques: Repeated solvent slurrying, extraction, and chromatographic purification (silica gel chromatography with ethyl acetate/methanol gradients) for intermediates and final product.
- Yield Optimization: Controlled addition rates (e.g., dropwise addition of reagents), inert atmosphere to prevent oxidation, and careful pH adjustments during salt formation.
Analytical Data Supporting Preparation
Nuclear Magnetic Resonance (NMR) Spectroscopy
- [^1H NMR (CDCl3)](pplx://action/followup):
- Singlets at δ ~2.53 ppm (3H) and δ ~3.81-4.04 ppm (2H each) correspond to methyl and methylene protons adjacent to nitrogen and sulfur atoms.
- Multiplets and triplets in δ 1.5–3.0 ppm range correspond to aliphatic protons in the ethanamine and thiazole side chains.
- Aromatic singlet at δ ~7.04 ppm corresponds to thiazole ring proton.
Physical Properties
| Property | Value |
|---|---|
| Boiling Point | 102°C at 0.5 torr (intermediate) |
| Melting Point | 151.5–153.5°C (ethyl 2-(methylbenzoylaminomethyl)-4-thiazolecarboxylate intermediate) |
| Molecular Weight | 411.45 g/mol (dioxalate salt) |
Summary Table of Key Intermediates and Reagents
| Compound/Intermediate | Role in Synthesis | Preparation/Source | Notes |
|---|---|---|---|
| Ethyl 2-(dimethylaminomethyl)-4-thiazolecarboxylate | Starting thiazole ester | Commercial or synthesized via amidation | Reduced to hydroxymethyl derivative |
| 2-(Dimethylaminomethyl)-4-thiazolemethanol | Reduced intermediate | Lithium triethylborohydride reduction | Halogenated for substitution |
| 4-Chloromethylthiazole derivative | Alkylating agent | Reaction with thionyl chloride | Reacts with mercaptoalkylamine |
| 2-Aminoethanethiol (cysteamine) | Nucleophile | Commercial reagent | Provides ethanamine side chain |
| 2-([2-(Dimethylaminomethyl)-4-thiazolyl]methylthio)ethylamine | Free base product | Nucleophilic substitution product | Converted to dioxalate salt |
| Oxalic acid | Salt-forming agent | Commercial | Forms dioxalate salt for stability |
Research Findings and Considerations
- The synthetic route is well-documented in patent literature (US4375547A, EP0091220), emphasizing the importance of controlling reaction conditions to maintain the integrity of the thiazole ring and amine functionalities.
- The use of hydride reducing agents such as lithium triethylborohydride is preferred for selective reduction of the ester to the corresponding alcohol without affecting other sensitive groups.
- Halogenation using thionyl chloride is a standard method to convert hydroxymethyl groups to chloromethyl intermediates, facilitating subsequent nucleophilic substitution.
- The nucleophilic substitution with cysteamine requires elevated temperatures and acidic conditions (e.g., hydrobromic acid) to drive the reaction to completion and avoid side reactions.
- Purification steps involving solvent extraction and chromatography are critical to isolate the pure free base before salt formation.
- Formation of the dioxalate salt enhances compound stability, handling, and storage, which is essential for pharmaceutical impurity reference standards.
Chemical Reactions Analysis
Types of Reactions
2-[[[2-[(Dimethylamino)methyl]thiazol-4-yl]methyl]sulphanyl]ethanamine Dioxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a more saturated form.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Saturated thiazole derivatives.
Substitution Products: Various substituted thiazole derivatives.
Scientific Research Applications
2-[[[2-[(Dimethylamino)methyl]thiazol-4-yl]methyl]sulphanyl]ethanamine Dioxalate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in various diseases.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[[[2-[(Dimethylamino)methyl]thiazol-4-yl]methyl]sulphanyl]ethanamine Dioxalate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The thiazole ring plays a crucial role in its binding affinity and specificity. The pathways involved may include signal transduction, metabolic regulation, and gene expression .
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₉H₁₇N₃S₂ (base compound) + 2(C₂H₂O₄) (dioxalate)
- Molecular Weight : 231.38 g/mol (base)
- Physical Properties :
- Structural Features: Thiazole core with a dimethylamino-methyl substituent at position 2. Sulphanyl-ethanamine side chain at position 3.
The compound’s thiazole ring and tertiary amine group contribute to its polarity (Topological Polar Surface Area = 95.7 Ų) and moderate solubility, which are critical for its role in pharmaceutical impurity profiling .
Comparison with Similar Compounds
Structural Analogues in Nizatidine Impurities
Impurity G (EP) (CAS 1193434-63-7):
- Structure : A dimeric derivative with a nitroethene-1,1-diamine linker.
- Key Differences: Larger molecular weight (C₂₀H₃₂N₆O₂S₂) due to dimerization.
Impurity E (EP) Sodium Salt :
Thiazole Derivatives with Similar Substituents
2-Isopropyl-4-(methylaminomethyl)thiazole (CAS 908591-25-3):
- Structure : Lacks the sulphanyl-ethanamine side chain but includes an isopropyl group.
- Key Differences :
4-(Thiazol-2-yl)phenyl Methanamine Hydrochloride (CAS 1187451-28-0):
- Structure : Thiazole ring attached to a benzylamine group.
- Key Differences: Molecular Weight: 226.73 g/mol (lower due to absence of sulphanyl and dimethylamino groups). Hydrochloride salt increases solubility in polar solvents compared to dioxalate .
Pharmacologically Active Thiazole Derivatives
N-((2-Chlorophenyl)diphenylmethyl)-4-phenylthiazol-2-amine Derivatives :
- Structure : Chlorophenyl and diphenylmethyl substituents on the thiazole ring.
- Key Differences :
Physicochemical and Pharmacokinetic Comparison
| Property | 2-[[[2-[(Dimethylamino)methyl]thiazol-4-yl]methyl]sulphanyl]ethanamine Dioxalate | Impurity G (EP) | 2-Isopropyl-4-(methylaminomethyl)thiazole |
|---|---|---|---|
| Molecular Weight | 231.38 (base) + dioxalate | 476.7 | 184.3 |
| LogP | 0.4 | 2.1 (estimated) | 0.98 |
| Hydrogen Bond Donors | 1 (base) | 2 | 1 |
| Topological PSA | 95.7 Ų | 120 Ų | 45 Ų |
| Solubility | Moderate (dioxalate salt enhances aqueous solubility) | Low | High (due to lipophilicity) |
Biological Activity
The compound 2-[[[2-[(Dimethylamino)methyl]thiazol-4-yl]methyl]sulphanyl]ethanamine dioxalate (CAS No. 76963-41-2) is a thiazole derivative that has garnered attention in pharmacological research due to its potential biological activities. Thiazole compounds are known for their diverse biological properties, including anticancer, antimicrobial, and anti-inflammatory activities. This article explores the biological activity of this specific compound, focusing on its mechanisms, effects, and relevant case studies.
The molecular formula of the compound is , with a molecular weight of approximately 331.46 g/mol. The structure includes a thiazole ring, which is critical for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 76963-41-2 |
| Molecular Formula | C₁₂H₂₁N₅O₂S₂ |
| Molecular Weight | 331.46 g/mol |
| Purity | ≥ 97% |
Antitumor Activity
Research indicates that thiazole derivatives exhibit significant antitumor properties. For instance, compounds similar to the one have shown IC50 values indicating effective cytotoxicity against various cancer cell lines. A study highlighted that certain thiazole compounds demonstrated IC50 values as low as 1.61 µg/mL against specific cancer cell lines, suggesting potent anticancer activity .
The biological activity of thiazole derivatives often involves interactions with cellular proteins and pathways that regulate apoptosis and cell proliferation. For instance, structural modifications in the thiazole ring can enhance binding affinity to target proteins such as Bcl-2, which is implicated in cancer cell survival .
Case Studies
- Anticancer Efficacy : A recent study synthesized various thiazole-based compounds and tested their efficacy against human glioblastoma U251 cells and human melanoma WM793 cells. The most active compound exhibited an IC50 value significantly lower than that of standard drugs like doxorubicin, highlighting the potential of thiazole derivatives in cancer therapy .
- Antimicrobial Properties : Another investigation focused on the antimicrobial activity of thiazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications in the thiazole structure could enhance antibacterial activity, making these compounds promising candidates for developing new antibiotics .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) analysis is crucial in understanding how variations in chemical structure affect biological activity. For the compound under discussion:
- Thiazole Ring : Essential for cytotoxicity; modifications can enhance or reduce activity.
- Dimethylamino Group : Influences solubility and interaction with biological targets.
- Sulphanyl Linkage : Plays a role in enhancing biological stability and activity.
Q & A
Q. Answer :
- Solubility : Moderate polarity (XLogP3 = 0.4 ) suggests solubility in polar aprotic solvents (e.g., DMSO, DMF) and partial solubility in aqueous buffers (pH 4–7).
- Formulation : Use co-solvents (e.g., PEG-400) for in vitro assays. For in vivo studies, consider nanoemulsions to enhance bioavailability due to the compound’s hydrogen-bond acceptor count (5) and topological polar surface area (95.7 Ų) .
Advanced Question: How should researchers address contradictions in bioactivity data across experimental models?
Q. Answer :
- Experimental design :
- Data analysis : Apply multivariate statistics (e.g., PCA) to isolate variables like pH-dependent solubility or metabolic instability in hepatic microsomes .
Advanced Question: What mechanistic insights exist for this compound’s interaction with biological targets?
Q. Answer :
- Target hypothesis : The dimethylamino and sulfanyl groups suggest potential cholinergic or kinase modulation (e.g., acetylcholinesterase inhibition or MAPK pathway interaction) .
- Binding studies : Use molecular docking (AutoDock Vina) with thiazole ring π-stacking and sulfanyl group hydrogen bonding as key parameters .
- Functional assays : Measure cAMP levels or calcium flux in neuronal cells to confirm receptor engagement .
Advanced Question: How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?
Q. Answer :
- Modifications :
- Replace dimethylamino with pyrrolidino to enhance lipophilicity (test via XLogP3 changes) .
- Substitute ethanamine with propanamine to extend half-life (monitor via HPLC t₀ in plasma) .
- Assays : Compare IC₅₀ values in enzyme inhibition (e.g., acetylcholinesterase) and cytotoxicity (MTT assay) .
Advanced Question: What methodologies assess this compound’s stability under varying environmental conditions?
Q. Answer :
- Forced degradation : Expose to UV light (ICH Q1B), acidic/alkaline hydrolysis (0.1M HCl/NaOH), and oxidative stress (H₂O₂) .
- Analytical tools :
Advanced Question: How can computational modeling predict this compound’s pharmacokinetic properties?
Q. Answer :
- ADMET prediction : Use SwissADME to estimate bioavailability (TPSA >90 Ų indicates poor absorption) and CYP450 interactions (dimethylamino group may inhibit CYP3A4) .
- MD simulations : Simulate membrane permeability (GROMACS) with lipid bilayers to assess passive diffusion .
Advanced Question: What in vitro/in vivo models are suitable for evaluating its therapeutic potential?
Q. Answer :
- In vitro :
- Primary neuronal cultures for neuroactivity screening .
- 3D tumor spheroids for antiproliferative effects .
- In vivo :
- Zebrafish models for acute toxicity (LC₅₀) .
- Murine xenografts with PK/PD correlation (plasma t₁/₂ vs. tumor volume) .
Advanced Question: How can researchers mitigate off-target effects observed in preliminary studies?
Q. Answer :
- Proteome profiling : Use affinity chromatography with immobilized compound to identify binding partners .
- CRISPR-Cas9 screening : Knock out suspected off-target genes (e.g., GPCRs) and reassess activity .
- Dose optimization : Apply Hill equation modeling to establish therapeutic windows (EC₅₀ vs. CC₅₀) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
